N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core linked via a carboxamide group to a piperidin-4-ylmethyl moiety substituted with a 6-methylpyridazin-3-yl group. The benzo[c][1,2,5]thiadiazole (benzothiadiazole) system is a bicyclic aromatic heterocycle with sulfur and nitrogen atoms, known for its electron-deficient properties and applications in medicinal chemistry, particularly in kinase inhibition and antimicrobial agents .
Properties
IUPAC Name |
N-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6OS/c1-12-2-5-17(21-20-12)24-8-6-13(7-9-24)11-19-18(25)14-3-4-15-16(10-14)23-26-22-15/h2-5,10,13H,6-9,11H2,1H3,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNGINAWNHNOTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCC(CC2)CNC(=O)C3=CC4=NSN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a compound of interest in medicinal chemistry due to its structural features that suggest potential biological activity. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and related case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula: C24H26N4O
- Molecular Weight: 386.499 g/mol
- CAS Number: 1797574-43-6
The structure includes a piperidine ring linked to a methylpyridazine and a benzo[c][1,2,5]thiadiazole moiety, which are known for their diverse biological activities.
Pharmacokinetics
Current literature does not provide extensive pharmacokinetic data specific to this compound. However, compounds with similar structural features have shown promising stability and bioavailability profiles in preliminary studies.
Case Studies and Related Research
Several studies on related compounds provide insights into the potential applications of this compound:
- Antitumor Activity : Research on pyrazole derivatives has indicated significant antitumor effects against various cancer cell lines. These findings suggest that similar heterocyclic compounds may exhibit cytotoxic properties that warrant further investigation .
- Enzyme Inhibition : A study highlighted the inhibitory effects of benzothiadiazole derivatives on monoamine oxidase (MAO), suggesting that this compound might also interact with MAO or similar enzymes .
- Neuropharmacology : The potential for this compound to act as a selective antagonist at opioid receptors has been explored in other research contexts, indicating its relevance in treating mood disorders and pain management .
Summary of Biological Activities
| Activity Type | Related Findings |
|---|---|
| Antitumor | Similar compounds exhibit cytotoxic effects against cancer cell lines |
| Enzyme Inhibition | Potential inhibition of MAO and other key enzymes |
| Neuropharmacology | Possible interactions with neurotransmitter systems |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Benzothiadiazole Cores
- N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide (CAS 2034563-25-0): This analogue replaces the 6-methylpyridazin-3-yl-piperidine group with a pyridin-3-yl-triazole system. Its molecular weight (337.4 g/mol) is lower than the target compound, suggesting differences in pharmacokinetics .
- N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide (CAS 1226449-27-9): The oxadiazole ring and 4-methoxyphenoxy substituent introduce distinct electronic and steric effects.
Thiazole/Imidazothiazole Analogues
Dasatinib (BMS-354825) :
A thiazole-carboxamide kinase inhibitor with a pyrimidine-piperazine substituent. Unlike the target compound’s benzothiadiazole core, Dasatinib’s thiazole ring contributes to its potent BCR-ABL inhibition. The hydroxyethylpiperazine group enhances solubility, a feature absent in the target compound .N-(3-Fluoro-4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)benzyl)-2,6-dimethylimidazo[2,1-b]thiazole-5-carboxamide (ND-11543) :
This imidazothiazole derivative, synthesized via EDC-mediated coupling, demonstrates anti-tuberculosis activity. The trifluoromethylpyridyl group may improve membrane permeability compared to the target compound’s pyridazine moiety .
Piperidine-Containing Analogues
Fentanyl Derivatives (e.g., 4’-Methyl acetyl fentanyl) :
While structurally distinct (opioid receptor agonists), these compounds share the N-(piperidin-4-yl)methyl scaffold. The absence of a benzothiadiazole core in fentanyls underscores the pharmacological versatility of piperidine-based structures .Goxalapladib (CAS 412950-27-7) :
A naphthyridine-piperidine acetamide with a trifluoromethylbiphenyl group, developed for atherosclerosis. The extended aromatic system contrasts with the compact benzothiadiazole core of the target compound .
Comparative Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
